molecular formula C10H12BrF3N4O2 B10965457 4-bromo-1-methyl-N-(morpholin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-(morpholin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10965457
M. Wt: 357.13 g/mol
InChI Key: BOGWKCIQCWCMPX-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    4-bromo: Indicates a bromine atom at the 4th position.

    1-methyl: Refers to a methyl group (CH₃) attached at the 1st position.

    N-(morpholin-4-yl): The morpholine ring (a heterocyclic amine) is attached via an amide linkage (N-).

    5-(trifluoromethyl): A trifluoromethyl group (CF₃) hangs off the 5th position.

    1H-pyrazole-3-carboxamide: The core structure is a pyrazole ring with a carboxamide group (CONH₂) at the 3rd position.

This compound’s intricate arrangement suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Buchwald-Hartwig Amination:

Industrial Production::
  • Industrial-scale synthesis typically involves continuous-flow processes to optimize yield and purity.

Chemical Reactions Analysis

    Oxidation: The bromine can undergo oxidation to form a bromine oxide.

    Reduction: Reduction of the carboxamide group can yield an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

    Reagents: Common reagents include palladium catalysts, bases, and halogenating agents.

    Major Products: The desired compound itself, along with intermediates.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an anticancer agent or kinase inhibitor.

    Agrochemicals: Explore its herbicidal or fungicidal properties.

    Materials Science: Use it as a building block for functional materials.

    Biological Studies: Probe its interactions with proteins and nucleic acids.

Mechanism of Action

    Targets: Likely molecular targets include kinases or enzymes involved in cell signaling.

    Pathways: It may affect cell growth, apoptosis, or inflammation pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare with other pyrazole-based compounds, such as 1H-pyrazole-3-carboxamide derivatives.

    Uniqueness: Highlight its trifluoromethyl substitution and morpholine moiety.

: Example reference. : Another example reference. : Yet another reference.

Properties

Molecular Formula

C10H12BrF3N4O2

Molecular Weight

357.13 g/mol

IUPAC Name

4-bromo-1-methyl-N-morpholin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H12BrF3N4O2/c1-17-8(10(12,13)14)6(11)7(15-17)9(19)16-18-2-4-20-5-3-18/h2-5H2,1H3,(H,16,19)

InChI Key

BOGWKCIQCWCMPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NN2CCOCC2)Br)C(F)(F)F

Origin of Product

United States

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